2-bromo-4-tert-butyl-6-[(E)-(3,4-dimethylphenyl)diazenyl]phenol
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Overview
Description
2-bromo-4-tert-butyl-6-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromine atom, tert-butyl group, and a hydrazone moiety attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-tert-butyl-6-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one typically involves the following steps:
Bromination: The starting material, 4-tert-butylphenol, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 2-position.
Formation of Hydrazone: The brominated intermediate is then reacted with 3,4-dimethylphenylhydrazine under acidic or basic conditions to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-tert-butyl-6-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinones or oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-bromo-4-tert-butyl-6-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-bromo-4-tert-butyl-6-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo redox reactions can influence its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-tert-butylphenol: Lacks the hydrazone moiety but shares the bromine and tert-butyl groups.
4-tert-butyl-6-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one: Similar structure but without the bromine atom.
Uniqueness
2-bromo-4-tert-butyl-6-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of both the bromine atom and the hydrazone moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21BrN2O |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-6-[(3,4-dimethylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C18H21BrN2O/c1-11-6-7-14(8-12(11)2)20-21-16-10-13(18(3,4)5)9-15(19)17(16)22/h6-10,22H,1-5H3 |
InChI Key |
SRARYQKEIURWHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C(=CC(=C2)C(C)(C)C)Br)O)C |
Origin of Product |
United States |
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